4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features an imidazole ring, a phenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 4-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent against Aspergillus fumigatus.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzaldehyde: A precursor in the synthesis of the target compound.
4-methylacetophenone: Another precursor used in the synthesis.
Imidazole-containing chalcones: Compounds with similar antifungal properties.
Uniqueness
4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N6 |
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Molecular Weight |
280.33 g/mol |
IUPAC Name |
4-imidazol-1-yl-6-phenyl-N-propan-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H16N6/c1-11(2)17-14-18-13(12-6-4-3-5-7-12)19-15(20-14)21-9-8-16-10-21/h3-11H,1-2H3,(H,17,18,19,20) |
InChI Key |
UQEXOFCAYJFPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3 |
Origin of Product |
United States |
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